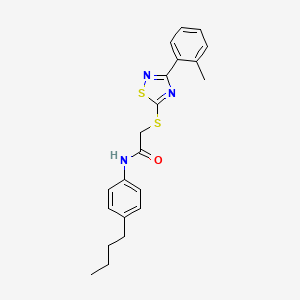

N-(4-butylphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Description

N-(4-butylphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a sulfur-containing heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with an o-tolyl (2-methylphenyl) group at position 3 and a thioacetamide side chain at position 3. The molecule’s structure combines a lipophilic 4-butylphenyl group with the electron-deficient thiadiazole ring, which may enhance interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name |

N-(4-butylphenyl)-2-[[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3OS2/c1-3-4-8-16-10-12-17(13-11-16)22-19(25)14-26-21-23-20(24-27-21)18-9-6-5-7-15(18)2/h5-7,9-13H,3-4,8,14H2,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEPREUXOHXQDPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide typically involves the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as thiosemicarbazides and carboxylic acids, under acidic or basic conditions.

Thioether Formation: The thiadiazole ring is then reacted with a suitable halide, such as 2-chloroacetamide, in the presence of a base like potassium carbonate to form the thioether linkage.

Substitution Reactions: The final step involves the substitution of the phenyl and tolyl groups onto the thiadiazole ring through nucleophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of N-(4-butylphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro or tetrahydro derivatives.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydro or tetrahydro derivatives of the thiadiazole ring.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of thiadiazole compounds exhibit significant anticancer properties. N-(4-butylphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is structurally related to these compounds and may share similar bioactivity. A review highlighted that 1,3,4-thiadiazole derivatives have shown promise as potential anticancer agents due to their ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines .

Antimicrobial Properties

Thiadiazole derivatives have also been studied for their antimicrobial activities. The presence of both thiadiazole and aromatic groups in N-(4-butylphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide could enhance its efficacy against bacterial and fungal strains. Studies have demonstrated that certain thiadiazole compounds possess broad-spectrum antimicrobial activity, making them suitable candidates for further investigation in pharmaceutical formulations aimed at treating infections .

Synthesis Pathways

The synthesis of N-(4-butylphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide typically involves multi-step reactions starting from readily available precursors. The compound can be synthesized through the reaction of o-tolyl isothiocyanate with appropriate acetamide derivatives under controlled conditions. This synthetic route allows for the introduction of various substituents on the thiadiazole ring and the phenyl group, potentially tuning the biological activity of the resultant compounds .

Structural Variations

The structural diversity of thiadiazole derivatives allows for modifications that can enhance their pharmacological profiles. For example, altering substituents on the aromatic rings or modifying the acetamide moiety can lead to improved solubility or increased potency against specific biological targets .

Case Study 1: Anticancer Efficacy

A study conducted on a series of thiadiazole derivatives revealed that modifications similar to those present in N-(4-butylphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide led to significant inhibition of cell growth in human cancer cell lines. The mechanism was linked to the activation of apoptosis pathways and inhibition of cell cycle progression .

Case Study 2: Antimicrobial Testing

In another investigation focusing on antimicrobial properties, a derivative structurally akin to N-(4-butylphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The study emphasized the importance of the thiadiazole moiety in conferring this activity and suggested further exploration into its application as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.

Receptor Binding: Binding to specific receptors on cell surfaces, leading to altered cellular responses.

DNA Interaction: Interacting with DNA to modulate gene expression and cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of N-aryl-2-(heterocyclic-thio)acetamides. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Key Observations

Heterocycle Influence: Thiadiazole vs. Triazole derivatives (e.g., OLC15, AS111) show diverse bioactivity, including Orco antagonism and anti-inflammatory effects, suggesting the thiadiazole analog may exhibit unique target selectivity . Tetrazole: The tetrazole analog (CAS 303091-25-0) offers metabolic stability due to the tetrazole ring’ resistance to oxidative degradation, a trait valuable in drug design .

Pyridinyl vs. Aryl Groups: Pyridinyl substituents (e.g., in OLC15 and AS111) introduce hydrogen-bonding capability, which is critical for receptor binding. The absence of such groups in the target compound may shift its mechanism of action .

Biological Activity Trends: Orco Antagonism: OLC15’s triazole structure with a pyridinyl group is critical for insect Orco channel inhibition. The thiadiazole core in the target compound may alter this activity due to differences in electronic properties . Anti-Inflammatory Activity: AS111’s 4-amino-triazole scaffold demonstrates enhanced anti-inflammatory effects, likely via COX-2 inhibition. The thiadiazole analog’s activity in this context remains speculative .

Physicochemical Properties :

- The tetrazole analog’s higher molar mass (367.47 g/mol) compared to triazole derivatives suggests increased molecular complexity, which may affect solubility and bioavailability .

Biological Activity

N-(4-butylphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a complex organic compound belonging to the thiadiazole derivatives class. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features a thiadiazole ring, which is characterized by its five-membered structure containing two nitrogen atoms and one sulfur atom. Its chemical structure can be represented as follows:

- Chemical Formula : C₁₈H₁₈N₂S₂

- CAS Number : 864918-50-3

The presence of the butyl-substituted phenyl group and the tolyl group contributes to its unique chemical properties and biological activity.

The biological activity of N-(4-butylphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is thought to occur through several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Binding : It may bind to specific receptors on cell surfaces, altering cellular responses.

- DNA Interaction : The compound could interact with DNA, modulating gene expression and cellular functions.

Antimicrobial Activity

A range of studies has demonstrated the antimicrobial properties of thiadiazole derivatives, including N-(4-butylphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide. The following table summarizes the antimicrobial activity against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 μg/mL | |

| Escherichia coli | 64 μg/mL | |

| Candida albicans | 24 μg/mL | |

| Aspergillus niger | 28 μg/mL |

These results indicate that the compound exhibits significant activity against both Gram-positive and Gram-negative bacteria as well as fungal strains.

Anticancer Activity

Preliminary studies suggest that thiadiazole derivatives possess anticancer properties. For instance, research on similar compounds has shown that they can induce apoptosis in cancer cell lines through mitochondrial dysfunction and oxidative stress mechanisms.

A case study involving a related thiadiazole derivative demonstrated a dose-dependent effect on cell viability in K562 leukemia cells, with an IC50 value around 10 µM . This suggests that N-(4-butylphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide may also exhibit similar anticancer effects.

Research Findings

Recent literature reviews highlight the broad spectrum of biological activities associated with thiadiazole derivatives. For example:

- Antimicrobial Properties : A review noted that various thiadiazole compounds have shown effective antimicrobial activities against multiple bacterial strains and fungi .

- Anticancer Potential : Compounds containing the thiadiazole moiety have been identified as potential candidates for cancer treatment due to their ability to inhibit cancer cell proliferation .

- Mechanisms of Action : The interaction with specific molecular targets has been emphasized as a crucial aspect of their biological efficacy .

Q & A

Q. Key optimization parameters :

- Reaction temperature (70–80°C) to minimize side products.

- Use of anhydrous solvents (e.g., DMF) to prevent hydrolysis of the thioacetamide group.

Basic: What analytical techniques are critical for structural validation of this compound?

- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., o-tolyl methyl group at δ 2.3 ppm) and thioacetamide linkage (C=S signal at ~165 ppm) .

- X-ray Diffraction (XRD) : Resolves bond angles and torsional strain in the thiadiazole ring (e.g., C-S-C angle ~105°) .

- Mass Spectrometry (HRMS) : Validates molecular weight (expected [M+H]: ~455.12 Da) .

Basic: How can researchers design initial biological activity screens for this compound?

Q. Recommended assays :

- Antimicrobial : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations.

- Enzyme inhibition : Fluorescence-based assays for kinases or proteases.

Note : Bioactivity may vary due to the o-tolyl group’s steric effects compared to p-substituted analogs .

Advanced: How do structural modifications influence bioactivity in thiadiazole-thioacetamide analogs?

Q. Structure-Activity Relationship (SAR) Insights :

| Substituent on Thiadiazole | Biological Activity | Key Finding |

|---|---|---|

| o-Tolyl (target compound) | Moderate antimicrobial | Steric hindrance reduces membrane penetration vs. p-methoxy analogs . |

| 4-Chlorophenyl | Anticancer (IC < 10 μM) | Electronegative groups enhance DNA intercalation . |

| Furan-2-ylmethyl | Antifungal (MIC: 8 μg/mL) | Oxygen heteroatom improves solubility but lowers metabolic stability . |

Method : Synthesize analogs via Suzuki-Miyaura coupling for diverse aryl substitutions .

Advanced: How can computational modeling predict target interactions?

Q. Protocol :

Docking : Use Glide XP (Schrödinger) to model binding to kinase domains (e.g., CDK5/p25). The thiadiazole sulfur may form hydrophobic contacts with Leu83 and Val101 .

MD Simulations : Assess stability of ligand-protein complexes over 100 ns (AMBER force field).

Free Energy Calculations : MM-GBSA to rank binding affinities (ΔG < -8 kcal/mol suggests strong inhibition) .

Advanced: How to resolve contradictions in bioactivity data across studies?

Case Example : Discrepancies in antifungal activity between labs may arise from:

- Assay conditions : Varying pH or serum content alters compound solubility.

- Substituent batch purity : HPLC-MS verification is critical (e.g., trace thiourea impurities inhibit activity) .

Resolution : Standardize protocols (CLSI guidelines) and cross-validate with structurally simpler analogs (e.g., thienopyrimidine derivatives) .

Advanced: What strategies improve metabolic stability for in vivo studies?

Q. Approaches :

- Microsomal Assays : Incubate with rat liver microsomes; track degradation via LC-MS.

- Stabilizing Modifications : Replace labile thioether with sulfone or fluorinate the butylphenyl group .

- Prodrug Design : Mask the thioacetamide with a acetyloxymethyl ester for enhanced oral bioavailability .

Advanced: How does crystallography aid in understanding reactivity?

XRD reveals:

- Planarity : The thiadiazole and o-tolyl groups are coplanar, facilitating π-π stacking with aromatic enzyme residues.

- Conformational Flexibility : The butyl chain adopts a gauche conformation, influencing membrane permeability .

Advanced: What intermolecular interactions drive target binding?

Q. Key Interactions :

- Hydrogen Bonds : Thioacetamide NH with Asp89 (kinases).

- Hydrophobic Enclosure : Thiadiazole and o-tolyl groups nestle into nonpolar enzyme pockets (e.g., COX-2) .

- Halogen Bonding : If substituents like Cl or F are added, interactions with backbone carbonyls may occur .

Advanced: How to assess toxicity and off-target effects?

Q. Tiered Screening :

In vitro : Ames test for mutagenicity; hERG inhibition assay (IC > 10 μM desired).

In vivo : Zebrafish embryo model (LC > 100 mg/kg).

Off-Target Profiling : Kinase selectivity screening (Eurofins Panlabs) .

Caution : Related acetamides show hepatotoxicity at high doses; monitor liver enzymes in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.